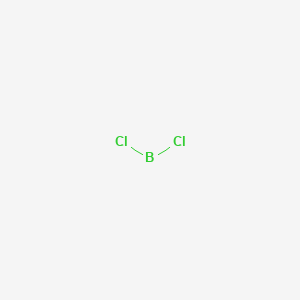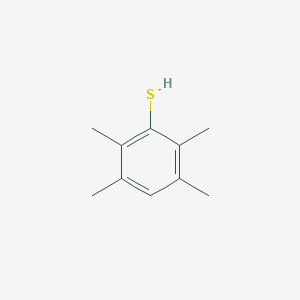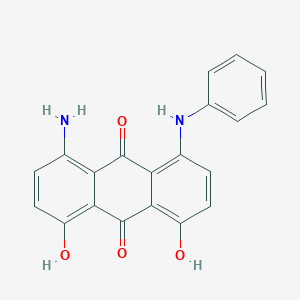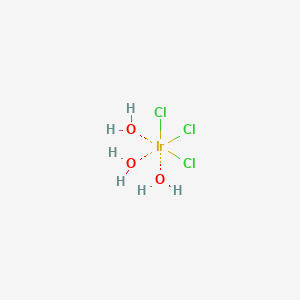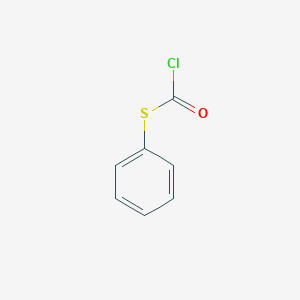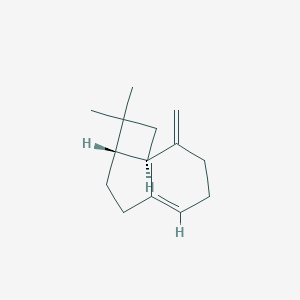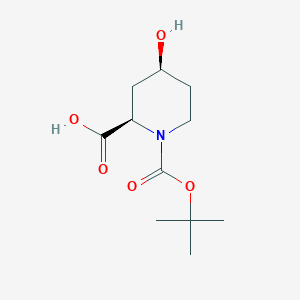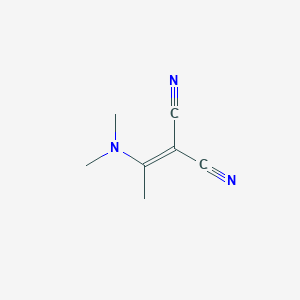
2-(1-(Dimethylamino)ethylidene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(Dimethylamino)ethylidene)malononitrile, also known as DCM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 103-104°C. DCM is a versatile molecule that has various applications in the field of chemistry and biology.
Mécanisme D'action
The mechanism of action of 2-(1-(Dimethylamino)ethylidene)malononitrile is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in DNA replication and cell division. 2-(1-(Dimethylamino)ethylidene)malononitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also has antiviral activity by inhibiting the replication of RNA viruses.
Effets Biochimiques Et Physiologiques
2-(1-(Dimethylamino)ethylidene)malononitrile has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(1-(Dimethylamino)ethylidene)malononitrile can induce cell death in cancer cells, inhibit viral replication, and modulate the immune response. In vivo studies have shown that 2-(1-(Dimethylamino)ethylidene)malononitrile has antitumor activity in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1-(Dimethylamino)ethylidene)malononitrile in lab experiments is its versatility as a building block for the synthesis of complex organic molecules. It is also relatively easy to synthesize and has a high yield. However, 2-(1-(Dimethylamino)ethylidene)malononitrile is toxic and must be handled with care. It is also sensitive to moisture and air, which can affect its stability.
Orientations Futures
There are several future directions for the research of 2-(1-(Dimethylamino)ethylidene)malononitrile. One area of interest is the development of new synthetic methods for 2-(1-(Dimethylamino)ethylidene)malononitrile and its derivatives. Another area of interest is the investigation of the mechanism of action of 2-(1-(Dimethylamino)ethylidene)malononitrile and its potential as a therapeutic agent for cancer and viral infections. Additionally, the development of new fluorescent dyes and polymers based on 2-(1-(Dimethylamino)ethylidene)malononitrile could have applications in material science and biotechnology. Overall, 2-(1-(Dimethylamino)ethylidene)malononitrile is a promising molecule with a wide range of potential applications in scientific research.
Méthodes De Synthèse
2-(1-(Dimethylamino)ethylidene)malononitrile can be synthesized by the reaction of malononitrile and dimethylformamide dimethyl acetal in the presence of a catalyst such as piperidine. The reaction proceeds via the formation of an imine intermediate, which undergoes a cyclization reaction to form 2-(1-(Dimethylamino)ethylidene)malononitrile. The yield of the reaction can be improved by using a higher temperature and a longer reaction time.
Applications De Recherche Scientifique
2-(1-(Dimethylamino)ethylidene)malononitrile has various applications in scientific research, including organic synthesis, material science, and medicinal chemistry. It is commonly used as a building block for the synthesis of complex organic molecules due to its ability to undergo a variety of chemical reactions. 2-(1-(Dimethylamino)ethylidene)malononitrile is also used in the preparation of fluorescent dyes and polymers. In medicinal chemistry, 2-(1-(Dimethylamino)ethylidene)malononitrile has been shown to have anticancer, antiviral, and antibacterial properties.
Propriétés
Numéro CAS |
14164-26-2 |
|---|---|
Nom du produit |
2-(1-(Dimethylamino)ethylidene)malononitrile |
Formule moléculaire |
C7H9N3 |
Poids moléculaire |
135.17 g/mol |
Nom IUPAC |
2-[1-(dimethylamino)ethylidene]propanedinitrile |
InChI |
InChI=1S/C7H9N3/c1-6(10(2)3)7(4-8)5-9/h1-3H3 |
Clé InChI |
DOBZLWPTHVTUCH-UHFFFAOYSA-N |
SMILES |
CC(=C(C#N)C#N)N(C)C |
SMILES canonique |
CC(=C(C#N)C#N)N(C)C |
Synonymes |
2-(1-(DIMETHYLAMINO)ETHYLIDENE)MALONONITRILE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



